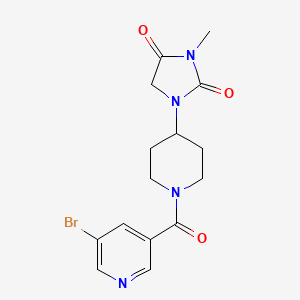![molecular formula C13H18N2O2S B2912366 N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline CAS No. 1424608-36-5](/img/structure/B2912366.png)
N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of anilines and is commonly known as CES. The unique chemical structure of CES has led to its investigation in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of CES is not fully understood. However, it has been proposed that the compound exerts its anti-tumor and anti-inflammatory effects by inhibiting the activity of specific enzymes involved in these processes. CES has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to promote inflammation. Additionally, CES has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which is essential for the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CES has been shown to have both biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are known to play a role in the development of inflammatory diseases. Additionally, CES has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to their destruction. The compound has also been shown to inhibit the migration and invasion of cancer cells, which are essential for the metastasis of tumors.
实验室实验的优点和局限性
CES has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. It has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of CES in lab experiments. The compound is highly toxic and requires careful handling. Additionally, its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on CES. One potential direction is the development of new drugs based on the structure of CES. The compound has been shown to exhibit potent anti-tumor and anti-inflammatory activity, making it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of the mechanism of action of CES. A better understanding of how the compound exerts its effects could lead to the development of more effective drugs. Additionally, the use of CES in combination with other drugs could lead to synergistic effects, enhancing its therapeutic potential. Finally, the investigation of the toxicity of CES and its metabolites could lead to the development of safer drugs.
合成方法
The synthesis of CES involves the reaction of 3-ethylaniline with ethanesulfonyl chloride in the presence of triethylamine to form N-(2-ethanesulfonyl)ethyl-3-ethylaniline. This intermediate is then treated with sodium cyanide to obtain the final product, N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline. The reaction mechanism involves the substitution of the sulfonyl group with the cyanide group, leading to the formation of a stable compound.
科学研究应用
CES has been extensively investigated for its potential therapeutic applications. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. CES has also been found to possess potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, CES has been shown to inhibit the replication of the hepatitis B virus, making it a promising candidate for the treatment of viral infections.
属性
IUPAC Name |
(3-ethylphenyl)-(2-ethylsulfonylethyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-3-12-6-5-7-13(10-12)15(11-14)8-9-18(16,17)4-2/h5-7,10H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGDLXRYMRUDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CCS(=O)(=O)CC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyano-N-[2-(ethanesulfonyl)ethyl]-3-ethylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2912284.png)
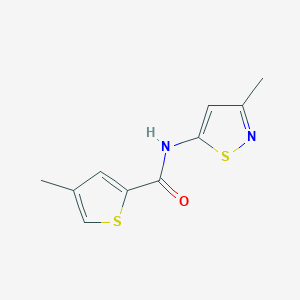
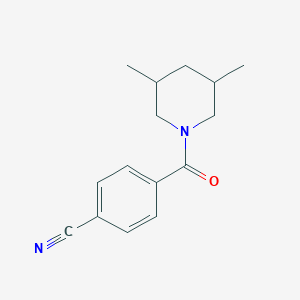
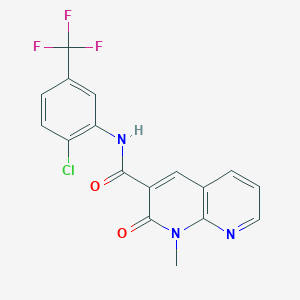
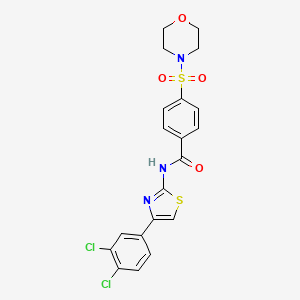

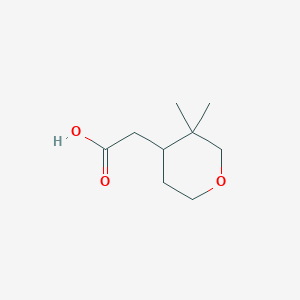
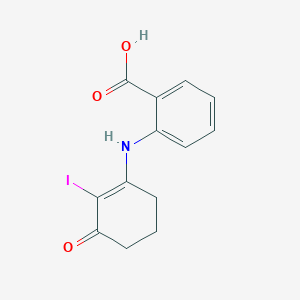
![N-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-5-(1,2-dithiolan-3-yl)pentanamide](/img/structure/B2912298.png)
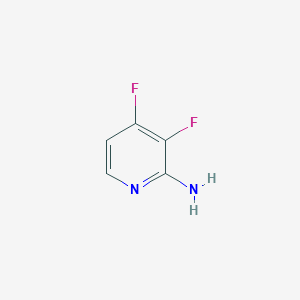
![3-butyl-7-chloro-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2912301.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-chloro-N-cyclopentylpyridine-3-carboxamide](/img/structure/B2912304.png)
